molecular formula C9H9FO3 B3376533 Methyl 2-(3-fluorophenyl)-2-hydroxyacetate CAS No. 1210843-86-9

Methyl 2-(3-fluorophenyl)-2-hydroxyacetate

Cat. No.: B3376533
CAS No.: 1210843-86-9
M. Wt: 184.16
InChI Key: RSFWEOSCXQYXQZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluorophenyl)-2-hydroxyacetate is an organic compound with a molecular formula of C9H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-fluorophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 3-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the hydroxylation of methyl 2-(3-fluorophenyl)acetate using a suitable oxidizing agent. This reaction can be performed under mild conditions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Methyl 2-(3-fluorophenyl)-2-oxoacetate.

    Reduction: Methyl 2-(3-fluorophenyl)-2-hydroxyethanol.

    Substitution: Methyl 2-(3-methoxyphenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl 2-(3-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-(3-fluorophenyl)-2-hydroxyacetate can be compared with other similar compounds, such as:

    Methyl 2-(4-fluorophenyl)-2-hydroxyacetate: Similar structure but with the fluorine atom at the 4-position.

    Methyl 2-(3-chlorophenyl)-2-hydroxyacetate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 2-(3-hydroxyphenyl)-2-hydroxyacetate: Similar structure but with a hydroxyl group instead of fluorine.

The uniqueness of this compound lies in the specific positioning of the fluorine atom, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 2-(3-fluorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFWEOSCXQYXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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